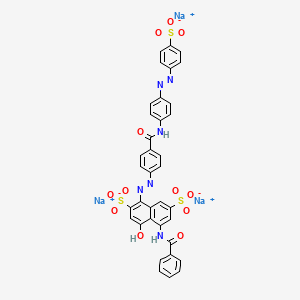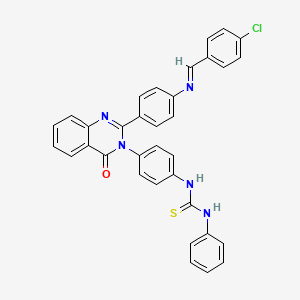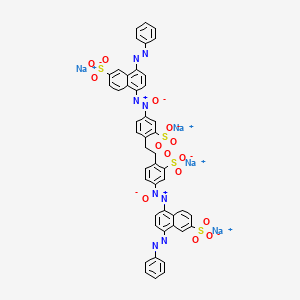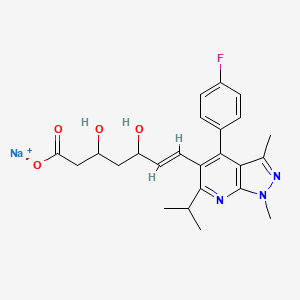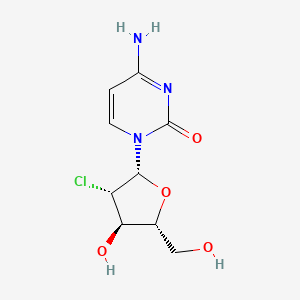
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a fundamental component of DNA, but with modifications that confer unique properties and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine typically involves the chlorination of 2-deoxy-D-arabinofuranosyl cytosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like pyridine. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 2-position of the sugar moiety .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form cytosine and 2-deoxy-D-arabinofuranose.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase, preventing further elongation of the DNA chain. Additionally, it inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . These actions result in the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine can be compared with other nucleoside analogs, such as:
2-Chloro-2’-deoxyadenosine: Similar in structure but targets different enzymes and pathways.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylguanine: Used in the treatment of T-cell lymphoblastic disease and has different pharmacokinetic properties.
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: Another nucleoside analog with potent antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific inhibition of DNA polymerase and ribonucleotide reductase, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
58461-30-6 |
|---|---|
Molekularformel |
C9H12ClN3O4 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
LOZPBORRQPATRO-PXBUCIJWSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


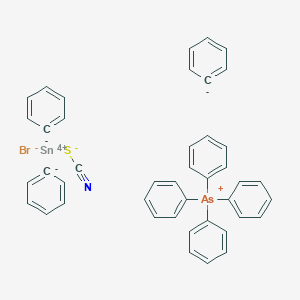

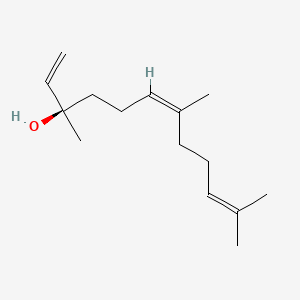

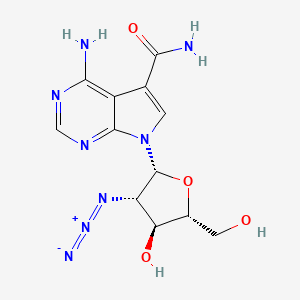
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

